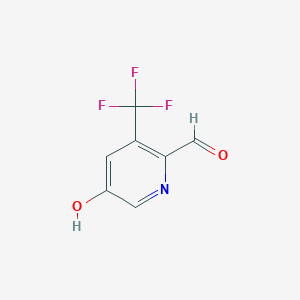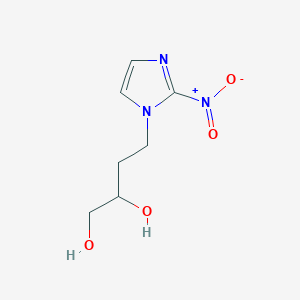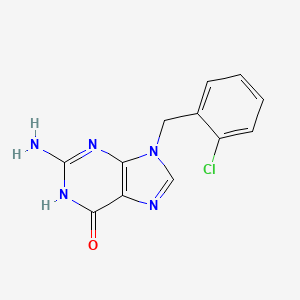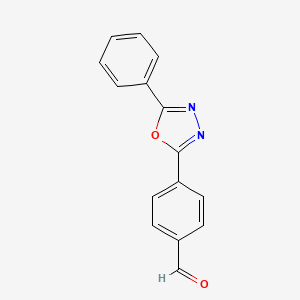
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde is a heterocyclic compound that features both an oxadiazole ring and a benzaldehyde moiety The oxadiazole ring is known for its diverse biological activities and is a common scaffold in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. One common method includes the reaction of benzophenone hydrazide with an appropriate aldehyde under acidic conditions to form the oxadiazole ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar laboratory procedures, scaled up to meet industrial demands. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid.
Reduction: 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde has several applications in scientific research:
Mecanismo De Acción
The exact mechanism of action of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes and receptors, leading to the inhibition of key biological pathways. For example, its anticancer activity may involve the inhibition of enzymes critical for DNA replication and cell division .
Comparación Con Compuestos Similares
- 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine
- 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
- 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine
Comparison: 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde is unique due to the presence of both an oxadiazole ring and a benzaldehyde moiety, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and biological effects, making it a valuable compound for specific applications .
Propiedades
Número CAS |
65145-97-3 |
|---|---|
Fórmula molecular |
C15H10N2O2 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C15H10N2O2/c18-10-11-6-8-13(9-7-11)15-17-16-14(19-15)12-4-2-1-3-5-12/h1-10H |
Clave InChI |
HWTCZNVGEBLEHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Benzenesulfonylmethyl)imidazo[1,5-a]pyrazine](/img/structure/B13995718.png)
![[1,3-Benzodioxol-5-ylmethyl(nitroso)amino]urea](/img/structure/B13995736.png)
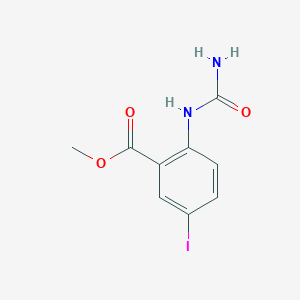
![2-Tert-butyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B13995746.png)
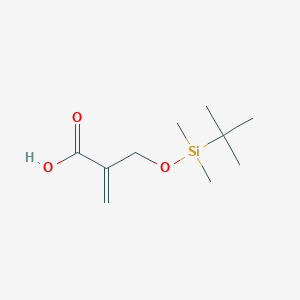
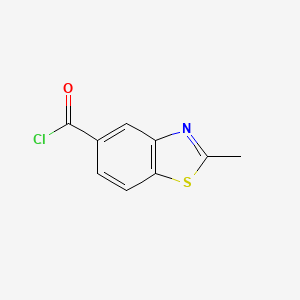
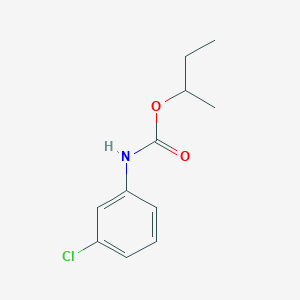
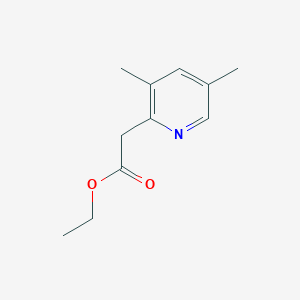
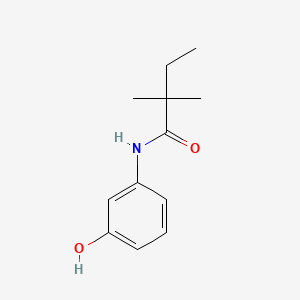
![Benzoicacid, 4-[[[5,7-bis(acetylamino)pyrido[3,4-b]pyrazin-3-yl]methyl]methylamino]-](/img/structure/B13995767.png)
